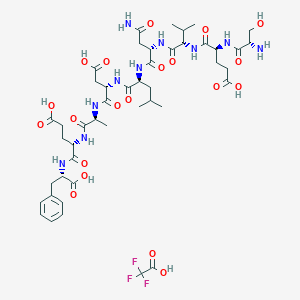
(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate is a peptide that has gained significant attention in the field of Alzheimer's disease research. It is a fragment of amyloid beta (Aβ) protein, which is known to accumulate in the brains of Alzheimer's patients, leading to the formation of plaques and neurodegeneration.
Mechanism of Action
(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 ((Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate) Trifluoroacetate is a fragment of Aβ protein that is known to form aggregates and plaques in the brains of Alzheimer's patients. These aggregates are toxic to neurons and lead to their degeneration. The exact mechanism of Aβ toxicity is not fully understood, but it is thought to involve oxidative stress, inflammation, and disruption of cellular signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (this compound) Trifluoroacetate can induce Aβ aggregation and neurotoxicity in vitro and in vivo. It can also cause oxidative stress and inflammation in cells and tissues. Additionally, this peptide has been shown to impair synaptic plasticity and memory in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
The use of (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 ((Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate) Trifluoroacetate in lab experiments has several advantages. It is a well-characterized peptide that is commercially available and can be synthesized easily. It is also a useful tool for studying Aβ aggregation and neurotoxicity in vitro and in vivo. However, there are some limitations to its use. The toxicity of this peptide can make it difficult to work with, and its effects may not fully recapitulate the complexity of Alzheimer's disease pathology.
Future Directions
There are several future directions for research involving (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 ((Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate) Trifluoroacetate. One area of interest is the development of novel therapeutic strategies for Alzheimer's disease that target Aβ aggregation and toxicity. Another area of research is the investigation of the role of Aβ in other neurodegenerative diseases. Additionally, there is a need for the development of more complex models of Alzheimer's disease pathology that can better capture the complexity of the disease.
Synthesis Methods
The synthesis of (Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 ((Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate) Trifluoroacetate involves solid-phase peptide synthesis. This method involves the stepwise addition of amino acids to a resin-bound peptide chain. The peptide is then cleaved from the resin and purified by high-performance liquid chromatography (HPLC). The final product is obtained as a trifluoroacetate salt.
Scientific Research Applications
(Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 ((Asn670,Leu671)-Amyloid b/A4 Protein Precursor770 (667-675) Trifluoroacetate) Trifluoroacetate is used as a research tool to study the mechanism of Aβ aggregation and neurotoxicity in Alzheimer's disease. It is also used to investigate the role of Aβ in other neurodegenerative diseases such as Parkinson's and Huntington's diseases. Additionally, this peptide is used to develop diagnostic and therapeutic strategies for Alzheimer's disease.
properties
IUPAC Name |
(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylbutanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-5-[[(1S)-1-carboxy-2-phenylethyl]amino]-5-oxopentanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H66N10O18.C2HF3O2/c1-20(2)15-27(50-42(69)28(17-31(46)56)52-43(70)35(21(3)4)54-39(66)26(12-14-33(59)60)49-37(64)24(45)19-55)41(68)51-29(18-34(61)62)40(67)47-22(5)36(63)48-25(11-13-32(57)58)38(65)53-30(44(71)72)16-23-9-7-6-8-10-23;3-2(4,5)1(6)7/h6-10,20-22,24-30,35,55H,11-19,45H2,1-5H3,(H2,46,56)(H,47,67)(H,48,63)(H,49,64)(H,50,69)(H,51,68)(H,52,70)(H,53,65)(H,54,66)(H,57,58)(H,59,60)(H,61,62)(H,71,72);(H,6,7)/t22-,24-,25-,26-,27-,28-,29-,30-,35-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCLQHHRTDDYAPM-WQXFFSLOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(C)C(=O)NC(CCC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)O)NC(=O)C(CO)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)N.C(=O)(C(F)(F)F)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H67F3N10O20 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1137.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-tert-Butyl-pyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1496776.png)
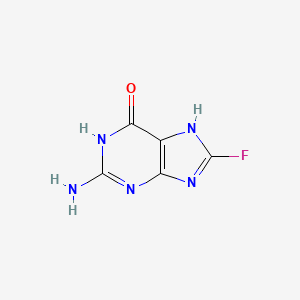
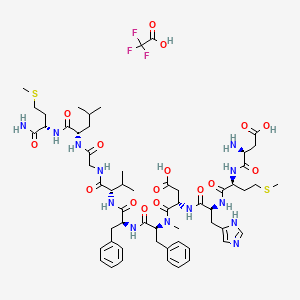

![2-[[2-[[2-[[2-[[2-Amino-3-[[2-[2-[11-(4-aminobutyl)-14-(1-hydroxyethyl)-5-[(4-hydroxyphenyl)methyl]-8-(1H-indol-2-ylmethyl)-1-methyl-3,6,9,12,15,18-hexaoxo-1,4,7,10,13,16-hexazacyclooctadec-2-yl]ethylsulfanyl]acetyl]amino]propanoyl]amino]-3-(4-aminophenyl)propanoyl]amino]-3-sulfanylpropanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid](/img/structure/B1496786.png)
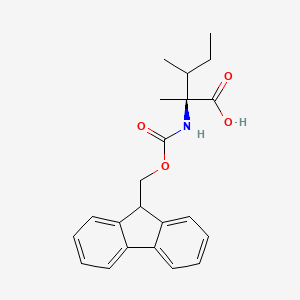
![CYTOSINE beta-D-ARABINOSIDE, [CYTOSINE-5-3H]](/img/structure/B1496788.png)
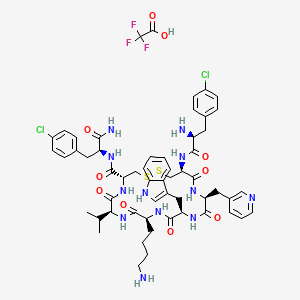

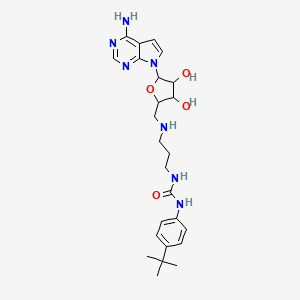
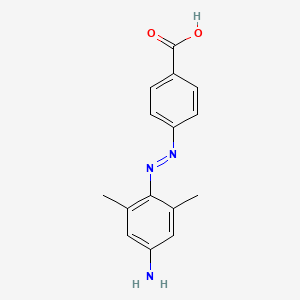
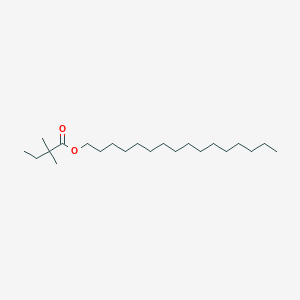
![4-Thiazolidinone, 5,5'-[[4,4,9,9-tetrakis(2-ethylhexyl)-4,9-dihydro-s-indaceno[1,2-b:5,6-b']dithiophene-2,7-diyl]bis(2,1,3-benzothiadiazole-7,4-diylmethylidyne)]bis[3-ethyl-2-thioxo-](/img/structure/B1496808.png)
![9-[2-(4-Chlorophenyl)phenyl]carbazole](/img/structure/B1496811.png)